molecular formula C27H32N6O5 B11964208 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11964208
M. Wt: 520.6 g/mol
InChI Key: QHHGLEGYJAHVKF-UHFFFAOYSA-N
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Description

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C27H32N6O5 and a molecular weight of 520.593 g/mol . This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylated, or substituted purines, which can have different biological activities and properties .

Scientific Research Applications

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione lies in its complex structure, which combines a purine core with multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H32N6O5

Molecular Weight

520.6 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C27H32N6O5/c1-29-24-23(25(35)30(2)27(29)36)33(17-20(34)18-38-22-11-9-21(37-3)10-12-22)26(28-24)32-15-13-31(14-16-32)19-7-5-4-6-8-19/h4-12,20,34H,13-18H2,1-3H3

InChI Key

QHHGLEGYJAHVKF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(COC5=CC=C(C=C5)OC)O

Origin of Product

United States

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